6Z,9Z-octadecadienoic acid 6Z,9Z-octadecadienoic acid , also known as isolinoleic acid or C18:2(6Z, 9Z), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is also a parent compound for other transformation products, including but not limited to, 1-octadecanoyl-2-[(6Z, 9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine, 1-[(9Z)-octadecenoyl]-2-[(6Z, 9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine, and 1, 2-di-(6Z, 9Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine.
(6Z,9Z)-octadecadienoic acid is an octadecadienoic acid in which the two double bonds have Z-geochemistry and are located at positions 6 and 9. It is a conjugate acid of a (6Z,9Z)-octadecadienoate.
Brand Name: Vulcanchem
CAS No.: 28290-77-9
VCID: VC1793811
InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9-,13-12-
SMILES: CCCCCCCCC=CCC=CCCCCC(=O)O
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

6Z,9Z-octadecadienoic acid

CAS No.: 28290-77-9

Cat. No.: VC1793811

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

6Z,9Z-octadecadienoic acid - 28290-77-9

Specification

CAS No. 28290-77-9
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name (6Z,9Z)-octadeca-6,9-dienoic acid
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9-,13-12-
Standard InChI Key ZMKDEQUXYDZSNN-UTJQPWESSA-N
Isomeric SMILES CCCCCCCC/C=C\C/C=C\CCCCC(=O)O
SMILES CCCCCCCCC=CCC=CCCCCC(=O)O
Canonical SMILES CCCCCCCCC=CCC=CCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

6Z,9Z-Octadecadienoic acid, also known as isolinoleic acid, is an 18-carbon fatty acid belonging to the class of lineolic acids and derivatives. Its structure is characterized by two double bonds in the cis (Z) configuration at positions 6 and 9 of the carbon chain, counting from the carboxylic acid end . This specific arrangement of double bonds distinguishes it from other octadecadienoic acid isomers such as linoleic acid (9Z,12Z-octadecadienoic acid) .

The compound features a methylene-interrupted pattern, meaning there is a single methylene (CH2) group between the two double bonds. This structural arrangement creates a distinctive "kink" in the hydrocarbon chain that influences its physical properties and biochemical behavior . The presence of these cis double bonds affects molecular packing, resulting in different physical characteristics compared to saturated analogues of similar chain length.

Chemical Identifiers and Properties

The following table presents the key chemical identifiers and properties of 6Z,9Z-octadecadienoic acid:

PropertyValue
IUPAC Name(6Z,9Z)-octadeca-6,9-dienoic acid
Common SynonymsIsolinoleic acid, all-cis-6,9-Octadecadienoic acid
CAS Number28290-77-9
Molecular FormulaC₁₈H₃₂O₂
Molecular Weight280.45 g/mol
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9-,13-12-
InChI KeyZMKDEQUXYDZSNN-UTJQPWESSA-N
SMILESCCCCCCCC\C=C/C\C=C/CCCCC(O)=O
Physical StateLiquid
Exact Mass280.24023027
PubChem ID5312483
ChEBI ID82749

The compound is characterized by its lipophilic nature, being insoluble in water but soluble in various organic solvents, which is typical of long-chain fatty acids . The presence of the two cis double bonds creates a non-linear molecular structure that influences both its physical properties and biochemical interactions.

Relationship to Other Fatty Acids

6Z,9Z-Octadecadienoic acid belongs to the omega-9 (n-9) family of fatty acids, where the first double bond is located at the ninth carbon atom counting from the methyl (omega) end of the molecule . This classification distinguishes it from linoleic acid (9Z,12Z-octadecadienoic acid), which is an omega-6 (n-6) fatty acid and an essential nutrient in human diet .

The compound is structurally related to several other polyunsaturated fatty acids with varying double bond positions. The table below compares 6Z,9Z-octadecadienoic acid with structurally related fatty acids:

Fatty AcidStructural ConfigurationOmega ClassificationDouble Bond PositionsKey Characteristics
6Z,9Z-Octadecadienoic acidC18:2 (n-9)Omega-9Δ6,9Double bonds at positions 6 and 9
Linoleic acid (9Z,12Z-Octadecadienoic acid)C18:2 (n-6)Omega-6Δ9,12Essential fatty acid, precursor to arachidonic acid
Gamma-linolenic acidC18:3 (n-6)Omega-6Δ6,9,12Three double bonds, metabolic intermediate in omega-6 pathway
(9Z,11Z)-9,11-Octadecadienoic acidC18:2 (n-7)Omega-7Δ9,11Different positional isomer with altered biological properties

Understanding these structural relationships is important because the position and configuration of double bonds significantly influence the biological functions and metabolic fate of polyunsaturated fatty acids in living organisms .

Synthetic Approaches

The synthesis of compounds containing methylene-interrupted cis double bonds, such as those found in 6Z,9Z-octadecadienoic acid, presents significant challenges in maintaining stereochemical purity. Research indicates effective strategies for preparing such structures.

Stereoselective Synthesis Methods

  • Double-alkyne bromide coupling reaction of 1,5-hexadiyne

  • Hydrogenation under Lindlar conditions to achieve 100% cis stereochemical purity for both double bonds

  • Mukaiyama reaction of (4Z,8Z)-heptadecadienal with trimethylsilyl cyanide and triethylamine

  • Acid hydrolysis and selective methylation

This synthetic methodology demonstrates the feasibility of constructing fatty acids with specific double bond configurations that are challenging to maintain through conventional synthetic routes.

Additional methods for producing hydroxy derivatives of 6Z,9Z-octadecadienoic acid have been reported using biotechnological approaches. For example, recombinant Escherichia coli cells expressing linoleate 13-hydratase from Lactobacillus acidophilus have been used to produce hydroxy derivatives of polyunsaturated fatty acids under optimized conditions .

Research Applications and Future Directions

The unique structural features of 6Z,9Z-octadecadienoic acid make it valuable for various research applications in biochemistry and medicinal chemistry. Current and potential applications include:

  • Studying the effects of double bond position on fatty acid metabolism and biological activity

  • Investigating the role of specific fatty acid oxidation products in cellular signaling pathways

  • Developing novel bioactive lipid derivatives for therapeutic applications

  • Exploring structure-activity relationships of fatty acids in membrane biology

Future research directions may focus on:

  • Detailed characterization of metabolic pathways specific to 6Z,9Z-octadecadienoic acid

  • Evaluation of potential health effects and biological activities

  • Development of improved synthetic methods for preparing stereochemically pure samples

  • Investigation of potential roles in pathophysiological processes

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